![molecular formula C20H16ClFN2O3S B446422 ISOPROPYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE](/img/structure/B446422.png)
ISOPROPYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ISOPROPYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.
Preparation Methods
The synthesis of ISOPROPYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE involves several steps. One common method includes the condensation reaction of 2-chloropyridine-3-carboxylic acid with 4-fluoroaniline to form an intermediate. This intermediate is then reacted with thiophene-3-carboxylic acid under specific conditions to yield the final product . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing by-products.
Chemical Reactions Analysis
ISOPROPYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
ISOPROPYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ISOPROPYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
ISOPROPYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H16ClFN2O3S |
|---|---|
Molecular Weight |
418.9g/mol |
IUPAC Name |
propan-2-yl 2-[(2-chloropyridine-3-carbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H16ClFN2O3S/c1-11(2)27-20(26)16-15(12-5-7-13(22)8-6-12)10-28-19(16)24-18(25)14-4-3-9-23-17(14)21/h3-11H,1-2H3,(H,24,25) |
InChI Key |
UFVSZTDJWZAMGW-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=C(N=CC=C3)Cl |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=C(N=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propyl 2-[(anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446341.png)
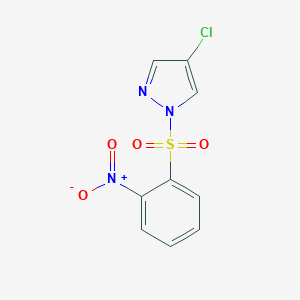
![N'-[(E)-quinoxalin-2-ylmethylidene]cyclopropanecarbohydrazide](/img/structure/B446348.png)

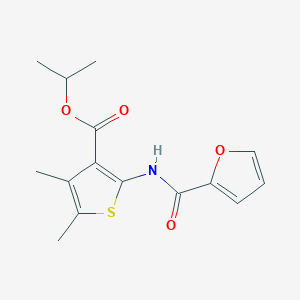
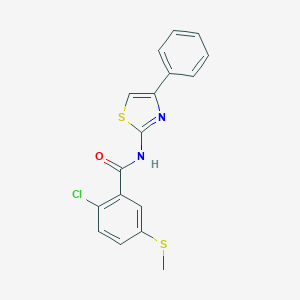
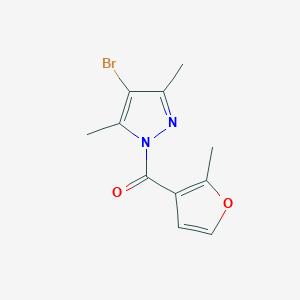
![2,5-dichloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B446357.png)
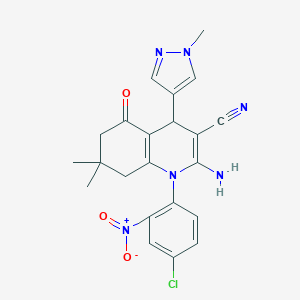
![methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B446360.png)


![4-chloro-1,3-dimethyl-N'-[1-(10H-phenothiazin-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B446363.png)
![2-(3,4-dichlorophenyl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide](/img/structure/B446364.png)
